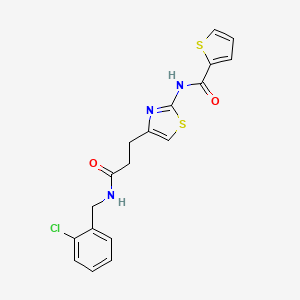

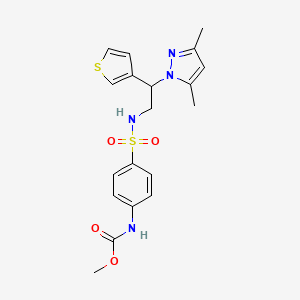

![molecular formula C23H23FN6O2S B2970983 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1358560-90-3](/img/structure/B2970983.png)

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved the use of substituted alkyne and substituted azide in tetrahydrofolate .Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The compound was evaluated for its neuroprotective and anti-neuroinflammatory activity using various assays including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Applications De Recherche Scientifique

Antagonistic Activity on Serotonin Receptors

Compounds structurally related to the mentioned chemical have been synthesized and tested for their 5-HT2 (serotonin) antagonist activity. Among these compounds, derivatives have shown potent 5-HT2 antagonist activity, indicating potential applications in neurological disorders where serotonin modulation is beneficial. For instance, compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group have demonstrated significant 5-HT2 antagonist activity, surpassing that of known antagonists like ritanserin in some cases. Such compounds do not exhibit alpha 1 antagonist activity in vivo, suggesting specificity towards serotonin receptors, which could be valuable in designing drugs with fewer side effects related to non-specific receptor binding (Watanabe et al., 1992).

Antimicrobial Activity

Derivatives of the compound have been synthesized and assessed for their antimicrobial properties, showing high activity against various microorganism strains. This highlights their potential as a new class of antimicrobial agents that could be developed to combat resistant bacterial infections. Compounds like 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate derivatives have been particularly noted for their high antimicrobial activity, providing a new avenue for the development of antimicrobial therapies (Yurttaş et al., 2016).

Structural and Biochemical Studies

The structural characterization and biochemical impacts of related compounds have been extensively studied, including their potential as insecticidal agents. These studies offer insights into the design and development of new chemical entities with desired biological activities. For instance, novel sulfonamide thiazole derivatives have been synthesized and evaluated for their insecticidal activities against specific pests, such as the cotton leafworm, indicating the versatility of these compounds in various scientific applications (Soliman et al., 2020).

Potential Antihypertensive Agents

Research into similar structures has also explored their potential as antihypertensive agents. For example, 1,2,4-triazolol[1,5-alpha]pyrimidines derivatives bearing morpholine, piperidine, or piperazine moieties have shown promising antihypertensive activity. This suggests that compounds within this chemical class could contribute to the development of new therapies for managing high blood pressure, further emphasizing the broad therapeutic potential of these molecules (Bayomi et al., 1999).

Mécanisme D'action

Target of Action

The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .

Mode of Action

The compound interacts with its target, TRPV1, by binding to it and acting as an antagonist . This means it blocks the action of TRPV1, preventing it from responding to stimuli .

Biochemical Pathways

The antagonistic action on TRPV1 affects various biochemical pathways. TRPV1 is involved in pain perception and inflammation, so blocking its action can potentially lead to analgesic and anti-inflammatory effects .

Pharmacokinetics

The compound is described as being orally available , suggesting it can be absorbed through the gastrointestinal tract.

Result of Action

The molecular and cellular effects of the compound’s action include the potential inhibition of pain perception and inflammation due to its antagonistic effect on TRPV1 . This could potentially lead to relief from conditions associated with these symptoms.

Propriétés

IUPAC Name |

4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN6O2S/c24-16-6-2-3-7-17(16)27-9-11-28(12-10-27)19(31)13-30-23(32)29-14-25-22-20(21(29)26-30)15-5-1-4-8-18(15)33-22/h2-3,6-7,14H,1,4-5,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPDUSWTOHWDPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

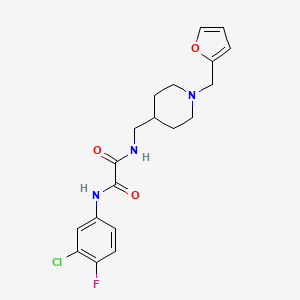

![7-methyl-3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2970903.png)

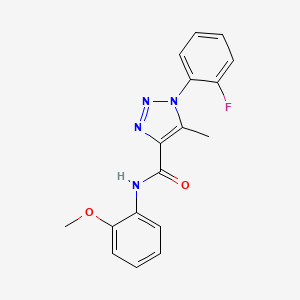

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970904.png)

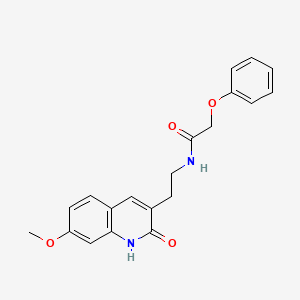

![1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2970906.png)

![2-methoxy-5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2970911.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)

![N-[(4-Chlorophenyl)methyl]-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2970914.png)

![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)